8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of purine derivatives, which are significant due to their biological and pharmacological activities.
Scientific Research Applications
8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The compound “8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione” is a purine derivative. Purines are known to interact with various targets in the body, including adenosine and G-protein coupled receptors, which play crucial roles in numerous biological processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of this compound. Given that it’s a purine derivative, it might influence pathways related to cellular energy metabolism, signal transduction, and neurotransmission .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and the pathways it affects. It could potentially influence cellular energy levels, signal transduction processes, or neurotransmission .
Biochemical Analysis
Biochemical Properties
The 8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione molecule, due to its triazole ring, is capable of binding in the biological system with a variety of enzymes and receptors . The substitution on positions 3, 4, and 5 of the triazole ring can be varied, but the greatest change in physicochemical properties and biological profile is exerted by the groups attached to the nitrogen atom at the 4th position .
Cellular Effects
Triazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Molecular Mechanism
It is known that triazole compounds can interact with a variety of enzymes and receptors in the biological system . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 4-bromophenyl derivatives and purine precursors.
Condensation Reaction: The 4-bromophenyl derivative undergoes a condensation reaction with a purine precursor in the presence of a suitable catalyst.
Cyclization: The intermediate product is then subjected to cyclization under controlled conditions to form the purino[8,9-c][1,2,4]triazole ring system.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization and Ring-Opening: The purine and triazole rings can undergo cyclization and ring-opening reactions, leading to structural modifications.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Chlorophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- 8-(4-Fluorophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Uniqueness
Compared to similar compounds, 8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
8-(4-bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN6O2/c1-27-20-18(21(31)28(2)23(27)32)29(14-6-9-15-7-4-3-5-8-15)22-26-25-19(30(20)22)16-10-12-17(24)13-11-16/h3-5,7-8,10-13H,6,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZRWDQNFOHVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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